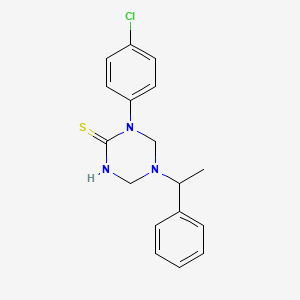
1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a chlorophenyl group and a phenylethyl group attached to a triazinane ring, with a thione group at the 2-position
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 1-phenylethylamine to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired triazinane-2-thione compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea: This compound has a similar structure but with a urea group instead of a triazinane ring.
1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazine: This compound lacks the thione group and has a triazine ring instead of a triazinane ring.
1-(4-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-thiadiazine: This compound has a thiadiazine ring instead of a triazinane ring. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18ClN3S |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H18ClN3S/c1-13(14-5-3-2-4-6-14)20-11-19-17(22)21(12-20)16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3,(H,19,22) |
InChI Key |
NYJNMNQYERWFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide](/img/structure/B11489820.png)
![8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11489822.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone](/img/structure/B11489827.png)
![N-[1-(2-Chlorobenzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11489831.png)
![Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11489833.png)
![N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11489835.png)
![1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11489840.png)
![2,5'-Dioxo-1'-phenyl-2'-(1{H}-pyrrol-1-YL)-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489844.png)
![2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11489851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11489852.png)
![7-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11489856.png)
![N-[1,1,1-trifluoro-4-oxo-3-(phenylcarbonyl)-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide](/img/structure/B11489866.png)
![2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide](/img/structure/B11489886.png)
![(2,6-Difluorophenyl){4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl}methanone](/img/structure/B11489892.png)
